(R)-2-氨基-N-苄基-3-甲氧基丙酰胺

描述

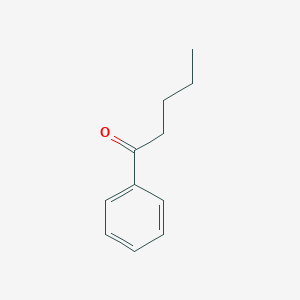

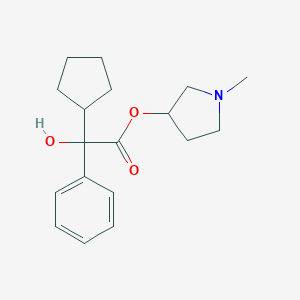

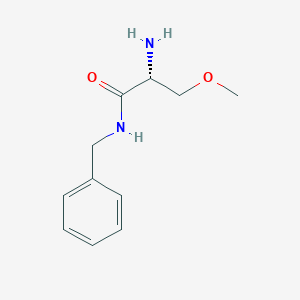

(R)-2-amino-N-benzyl-3-methoxypropanamide, commonly referred to as “R-benzyl-methoxypropanamide”, is an important organic compound used in many scientific and industrial applications. It is a white crystalline solid that has a melting point of 109-111°C and is soluble in water, methanol, and ethanol. R-benzyl-methoxypropanamide is a chiral molecule, meaning that it has two non-superimposable mirror image forms, and is the only enantiomer of 2-amino-N-benzyl-3-methoxypropanamide.

科学研究应用

Immunotherapy and Immune Regulation

®-2-amino-N-benzyl-3-methoxypropanamide: has shown promise in immunotherapy due to its interaction with the interleukin-2 (IL-2) receptor system. IL-2 plays a critical role in immune function, acting as a trophic factor for lymphocytes. It is essential for adaptive T cell responses and also influences regulatory T cells (Treg cells). Researchers are investigating its potential to selectively stimulate Treg cells, thereby enhancing immune regulation .

Cancer Treatment and Immunomodulation

IL-2 and its receptor (IL-2R) are crucial for orchestrating immune responses. In the tumor microenvironment, they serve as attractive targets for immunotherapy. Researchers are exploring IL-2/IL-2R-targeted strategies to enhance immune regulation and potentially improve cancer treatment outcomes .

Nanocrystal Synthesis and Mesoscopic Organization

While not directly related to biological applications, ®-2-amino-N-benzyl-3-methoxypropanamide could find use in nanocrystal synthesis. Nanocrystals and their mesoscopic organization are essential in nanoscience and technology. Researchers are investigating diverse synthetic methods, including chemical and physical approaches, to create functional nanocrystals .

Superconducting Quantum Interference Devices (SQUIDs)

SQUIDs are critical for ultrasensitive electric and magnetic measurements. ®-2-amino-N-benzyl-3-methoxypropanamide might play a role in enhancing SQUID instrumentation, allowing measurements that are otherwise impossible. Further research is needed to explore this intriguing possibility .

Ecological Research and Biodiversity Studies

In ecological research, R programming language and its associated environment (such as RStudio) are widely used. Researchers analyze ecological data, perform principal component analysis (PCA), and explore land-use patterns. While not specific to our compound, understanding R-based tools can aid in ecological investigations .

Biomedical Research and Therapeutic Development

Researchers are actively studying the molecular and cellular mechanisms of IL-2 and its receptor. By understanding how IL-2 regulates the immune system, they aim to develop targeted therapeutic regimens®-2-amino-N-benzyl-3-methoxypropanamide could potentially contribute to this field, especially in autoimmune diseases like Type 1 diabetes .

作用机制

Target of Action

It is known to be an impurity of lacosamide , a potent anticonvulsant . Therefore, it might interact with similar targets as Lacosamide, such as voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons.

Pharmacokinetics

It is soluble in chloroform and methanol , suggesting that it might have good bioavailability

Action Environment

It is recommended to be stored at 2-8°c and protected from light , suggesting that temperature and light exposure might affect its stability.

属性

IUPAC Name |

(2R)-2-amino-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLANNRKFDHEKD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435655 | |

| Record name | N-Benzyl-O-methyl-D-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-N-benzyl-3-methoxypropanamide | |

CAS RN |

196601-69-1 | |

| Record name | (R)-2-Amino-N-benzyl-3-methoxypropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196601-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-O-methyl-D-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88M5U8KUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)